LANTADENE
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Overview
Description
Lantadenes are naturally occurring pentacyclic triterpenoids found in the leaves of the plant Lantana camara . These compounds are known for their toxic effects on livestock, causing symptoms such as photosensitivity and hepatotoxicity . The most abundant and bioactive lantadenes are Lantadene A and this compound B .
Preparation Methods
Synthetic Routes and Reaction Conditions: Lantadenes can be semi-synthetically prepared from the leaves of Lantana camara. The leaves are dried, ground into a fine powder, and extracted with methanol . The methanol extract is then subjected to various purification processes to isolate lantadenes .
Industrial Production Methods: Industrial production of lantadenes involves large-scale extraction from Lantana camara leaves. The process includes drying the leaves, grinding them into a fine powder, and extracting with methanol or other suitable solvents . The extract is then purified using techniques such as chromatography to obtain pure lantadenes .
Chemical Reactions Analysis
Types of Reactions: Lantadenes undergo various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions:
Reduction: Reduction of lantadenes can be achieved using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions can occur with halogens or other nucleophiles under appropriate conditions.
Major Products: The major products formed from these reactions include oxidized or reduced derivatives of lantadenes, which may exhibit different biological activities .
Scientific Research Applications
Lantadenes have a wide range of scientific research applications:
Mechanism of Action
The exact mechanism of action of lantadenes is not fully understood. they are thought to inhibit the function of the sodium-potassium pump within the cell membranes of biliary epithelial cells in the liver . This inhibition affects the production and control of bile, leading to hepatotoxicity . Additionally, lantadenes exhibit antioxidant activity through different mechanisms towards various free radicals .
Comparison with Similar Compounds
Lantadenes are compared with other pentacyclic triterpenoids such as betulinic acid, ursolic acid, and lupeol . These compounds share similar structural features but differ in their biological activities and applications . For instance:
Betulinic Acid: Known for its anticarcinogenic and anti-HIV activities.
Ursolic Acid: Exhibits significant anti-inflammatory and anticancer properties.
Lupeol: Acts as a competitive inhibitor of trypsin and chymotrypsin and has anti-inflammatory properties.
Lantadenes are unique due to their specific toxic effects on livestock and their potential as bioactive compounds in various fields .
Properties
CAS No. |
11111-47-0 |
---|---|
Molecular Formula |
C12H18O8 |
Molecular Weight |
0 |
Synonyms |
LANTADENE |
Origin of Product |
United States |
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